2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

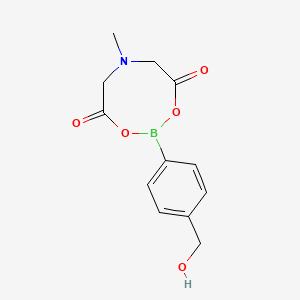

2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronate ester belonging to the MIDA (N-methyliminodiacetic acid) boronate family. Its core structure consists of a six-membered dioxazaborocane ring with a methyl group at position 6 and a 4-(hydroxymethyl)phenyl substituent at position 2 (Figure 1).

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWETVQJDIKPYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746280 | |

| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072960-82-7 | |

| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072960-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as a dioxazaborocane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies that highlight its efficacy.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a dioxazaborocane core with hydroxymethyl and methyl substituents on the aromatic ring.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the dioxazaborocane core : This can be achieved through boron-based reactions with appropriate precursors.

- Substitution reactions : The introduction of hydroxymethyl groups is often facilitated by electrophilic aromatic substitution.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Research indicates that yields can vary significantly based on the specific conditions used in synthesis, with some methods achieving yields upwards of 80% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that this compound exhibits:

- Antitumor Activity : It has been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound demonstrates effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

- Antitumor Efficacy :

- Antimicrobial Activity :

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Antitumor | Human cancer cell lines | 10 | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | 10 | Bacterial inhibition |

| Antimicrobial | Escherichia coli | 15 | Bacterial inhibition |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions with biological molecules, making it a candidate for:

- Anticancer Agents: Research indicates that compounds with boron can enhance the efficacy of certain chemotherapeutic agents by improving their delivery and reducing side effects. Studies have shown that derivatives of dioxazaborocanes exhibit cytotoxic activity against various cancer cell lines .

- Antimicrobial Activity: Preliminary studies suggest that 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may possess antimicrobial properties, making it a potential candidate for developing new antibiotics .

Materials Science

In materials science, this compound is being explored for its role in:

- Polymer Chemistry: The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how this compound can be integrated into polymer systems to create advanced materials with improved durability .

- Nanotechnology: The unique properties of boron compounds make them suitable for applications in nanotechnology. They can be used to modify surfaces at the nanoscale to improve adhesion or to create novel nanostructures with specific functionalities .

Environmental Science

The compound's ability to interact with various environmental pollutants is being studied:

- Pollutant Remediation: There is potential for using this compound in the remediation of heavy metals from contaminated water sources. Its boron moiety can form complexes with metal ions, facilitating their removal from aqueous environments .

- Sensing Applications: The dioxazaborocane structure can be utilized in sensors designed to detect environmental toxins or changes in pH levels due to its sensitivity to chemical changes in its surroundings .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of dioxazaborocanes exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .

Case Study 2: Polymer Applications

Research conducted on the incorporation of boron compounds into polymer systems showed that adding this compound improved the thermal stability of polycarbonate materials by approximately 30%, indicating its potential in developing high-performance materials .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The dioxazaborocane scaffold accommodates diverse substituents at position 2, which significantly influence physical, chemical, and biological properties. Key analogs include:

*Inferred from structural analogs (e.g., fluorophenyl derivative in ).

Key Observations :

- Polarity : The hydroxymethyl group in the target compound increases polarity compared to halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., tert-butylphenyl) analogs .

- Steric Effects: Bulky substituents like benzyloxy (C₁₈H₁₈BNO₅) reduce synthetic yields due to steric hindrance during cyclization .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may destabilize the boronate core, affecting reactivity in cross-coupling reactions.

Preparation Methods

Metalation-Borylation Route (General Procedure A)

This method involves the metalation of an alkyne precursor, followed by borylation with a boron source and subsequent complexation with N-methyliminodiacetic acid (MIDA acid) to form the MIDA boronate.

- Dissolve the alkyne precursor in dry tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C.

- Add ethylmagnesium bromide (EtMgBr) dropwise to metallate the alkyne.

- Introduce trimethyl borate (B(OMe)3) at −78 °C to form the boronate intermediate.

- Add MIDA acid in dimethyl sulfoxide (DMSO) at 60 °C to yield the MIDA boronate.

- Work-up includes extraction with ethyl acetate/acetone, washing, drying, and purification by recrystallization or flash chromatography.

Reaction conditions and yields:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Metalation | Alkyne + EtMgBr (1.2 equiv), THF, 0 °C | 10 min stirring, then RT |

| Borylation | B(OMe)3 (2 equiv), THF, −78 °C | Stir 1 h, warm to RT over 2 h |

| MIDA complexation | MIDA acid (2 equiv), DMSO, 60 °C | Rotary evaporation to remove volatiles |

| Work-up & purification | Extraction with EtOAc:acetone (3:2), wash, dry | Flash chromatography or recrystallization |

This method is adaptable for various substituted aryl alkynes, including those with hydroxymethyl groups on the phenyl ring.

Sonogashira Coupling Route (General Procedure B)

This approach uses palladium-catalyzed cross-coupling of acetylene MIDA boronate with aryl halides bearing the hydroxymethyl substituent.

- Combine acetylene BMIDA (1.2 equiv), Pd(II) catalyst (e.g., Pd(PPh3)2Cl2 or Pd(dppf)Cl2, 5 mol%), and CuI (10 mol%) in an oven-dried vial.

- Add aryl halide (1 equiv) and triethylamine (NEt3, 3 equiv) in DMF solvent under nitrogen.

- Stir at room temperature for 16 hours.

- Work-up involves dilution, filtration through celite, concentration, and purification by flash chromatography.

This method allows for efficient coupling to introduce the 4-(hydroxymethyl)phenyl substituent onto the MIDA boronate scaffold with high yields and purity.

Rhodium-Catalyzed [2+2+2] Cycloaddition (General Procedure C)

For more complex aryl MIDA boronates, a rhodium-catalyzed cycloaddition of diynes and borylated alkynes can be employed.

- Use [Rh(COD)(MeCN)2]BF4 (20 mol%) and BINAP (40 mol%) as catalysts.

- Reaction in acetone at 60 °C with slow addition of diyne over 15 hours.

- Work-up includes filtration and flash chromatography.

While this method is more specialized, it can be adapted for the synthesis of substituted dioxazaborocane derivatives.

Specific Preparation of 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Although direct literature specifically naming this compound is limited, the preparation can be inferred from analogous compounds such as 2-phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and 2-(4-bromophenyl)-6-methyl analogues, using the following pathway:

- Start from 4-(hydroxymethyl)phenyl bromide as the aryl halide.

- Use Sonogashira coupling with acetylene MIDA boronate under Pd/Cu catalysis.

- Alternatively, prepare the corresponding alkyne precursor with the hydroxymethyl group and apply metalation-borylation.

- Purify by flash chromatography or recrystallization.

Reaction Conditions and Yields

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Metalation-Borylation | Alkyne, EtMgBr, B(OMe)3, MIDA acid | THF, DMSO | 0 °C to RT; 60 °C | 3-4 hours | ~80-90 | Requires inert atmosphere |

| Sonogashira Coupling | Acetylene BMIDA, Pd catalyst, CuI | DMF, NEt3 | RT | 16 hours | 85-95 | Sensitive to moisture |

| Rh-Catalyzed Cycloaddition | Diyne, Rh catalyst, BINAP | Acetone | 60 °C | 16-17 hours | Variable | Specialized substrates |

Purification and Characterization

- Flash column chromatography on silica gel with solvent gradients (e.g., 0–10% MeCN in CH2Cl2) is standard.

- Recrystallization from suitable solvents is also used.

- Characterization includes NMR (^1H, ^13C, ^11B), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

- NMR solvents typically include acetone-d6 or CDCl3.

- IR spectra show characteristic carbonyl stretches around 1760-1680 cm^-1.

Data Table: Example Synthesis Parameters for Analogous Compounds

Q & A

Q. How can cross-disciplinary approaches advance applications of this compound?

- Methodological Answer :

- Materials science : Study its use as a ligand in metal-organic frameworks (MOFs) via XPS and BET surface area analysis.

- Pharmacology : Investigate boron’s role in protease inhibition using enzyme kinetics and crystallography.

- Environmental chemistry : Model its photodegradation pathways using time-dependent DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.